2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane
Description
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane is an organic compound characterized by the presence of a methoxyphenyl group, an ethynyl linkage, and a dithiolane ring
Properties
CAS No. |
920979-42-6 |
|---|---|
Molecular Formula |
C15H18OS2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C15H18OS2/c1-3-9-15(17-11-12-18-15)10-8-13-4-6-14(16-2)7-5-13/h4-7H,3,9,11-12H2,1-2H3 |
InChI Key |
ULBUNZZUONWKPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(SCCS1)C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane typically involves the reaction of 4-methoxyphenylacetylene with a suitable dithiolane precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols or thiols.
Substitution: Brominated or nitrated derivatives of the methoxyphenyl ring.
Scientific Research Applications
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions, facilitating electron transfer processes. This property is particularly useful in catalysis and coordination chemistry. Additionally, its ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxyphenyl)ethynyl]benzaldehyde: Shares the methoxyphenyl and ethynyl groups but lacks the dithiolane ring.
4-[(4-Methoxyphenyl)ethynyl]pyridine: Contains a pyridine ring instead of the dithiolane ring.
2-[(4-Methoxyphenyl)ethynyl]thiophene: Features a thiophene ring in place of the dithiolane ring
Uniqueness
The presence of the dithiolane ring in 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane distinguishes it from other similar compounds. This ring structure imparts unique redox properties and enhances its ability to coordinate with metal ions, making it particularly valuable in catalysis and coordination chemistry.
Biological Activity
2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane is a compound that has garnered attention in various fields of research, particularly in synthetic chemistry, pharmaceutical development, and material science. Its unique structural properties allow it to function as a versatile building block for complex molecular synthesis and potential therapeutic applications.
The compound has the following chemical formula:
- Molecular Formula : C11H14OS
- Molecular Weight : 226.35 g/mol
Biological Activity Overview
The biological activity of 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of dithiolanes exhibit significant cytotoxic effects against various cancer cell lines. This is attributed to their ability to interfere with cellular processes such as apoptosis and cell cycle regulation.
- Antifungal Properties : Similar compounds have shown efficacy against fungal strains, indicating that this compound may also possess antifungal activity.
- Enzyme Inhibition : Research indicates that certain dithiolane derivatives can inhibit specific enzymes involved in critical metabolic pathways, which could be leveraged in drug design.
Anticancer Activity
A study investigated the cytotoxic effects of dithiolane derivatives on human cancer cell lines. The results indicated that:
- Cell Lines Tested : KB (oral cancer), P388 (leukemia)
- IC50 Values : The IC50 for the most potent derivative was found to be as low as 50 ng/mL for KB cells, demonstrating strong anticancer activity .
Antifungal Activity
Another research effort focused on the antifungal properties of related dithiolane compounds. The findings included:
- Inhibition Diameter : The compound exhibited inhibition zones of 26 mm against Candida albicans, suggesting potent antifungal activity .
Applications in Pharmaceutical Development
The potential applications of 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane in drug development are promising:
- Drug Design : Its structural characteristics make it a candidate for developing new therapeutic agents targeting cancer and fungal infections.
- Prodrug Development : The compound's ability to form prodrugs enhances its bioavailability and therapeutic efficacy.
Comparative Analysis of Dithiolane Compounds
| Compound Name | Structure | Anticancer Activity (IC50) | Antifungal Activity (Inhibition Zone) |
|---|---|---|---|
| 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane | Structure | 50 ng/mL (KB cells) | 26 mm (Candida albicans) |
| Leucascandrolide A | Structure | 250 ng/mL (P388 cells) | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
